Pomalidomide-5'-PEG3-propargyl is a compound that merges pomalidomide, a recognized immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This innovative compound is primarily utilized in the realm of targeted protein degradation, particularly in the design and development of proteolysis-targeting chimeras (PROTACs). The incorporation of the PEG linker enhances the solubility and stability of the compound, while the propargyl group facilitates click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry.
Pomalidomide-5'-PEG3-propargyl is classified as an immunomodulatory compound and falls under the category of small molecules used in targeted protein degradation strategies. It is derived from pomalidomide, which is known for its therapeutic applications in treating multiple myeloma and other hematological malignancies. The addition of PEG and propargyl functionalities expands its utility in research settings, particularly in drug development aimed at specific protein targets.
The synthesis of Pomalidomide-5'-PEG3-propargyl typically involves several key steps:
For large-scale production, industrial methods optimize these synthetic routes by employing continuous flow synthesis techniques that enhance yield and reproducibility while adhering to stringent quality control measures.
The molecular structure of Pomalidomide-5'-PEG3-propargyl can be described by its chemical formula with a molecular weight of approximately 565.58 g/mol. The structure features:
The compound's InChI Key is PMCQLKMOQUEEDR-UHFFFAOYSA-N, which can be used for database searches to find related chemical information .
Pomalidomide-5'-PEG3-propargyl participates in various chemical reactions:
The primary products from these reactions include various conjugates utilized in targeted protein degradation and other applications within chemical biology.
Pomalidomide-5'-PEG3-propargyl exerts its biological effects through several mechanisms:
Pomalidomide-5'-PEG3-propargyl exhibits properties typical of small molecules with low molecular weight, enhancing its ability to penetrate biological membranes.
Key chemical properties include:
Relevant data includes a purity level of ≥95% as determined by high-performance liquid chromatography (HPLC) .
Pomalidomide-5'-PEG3-propargyl has significant applications in various fields:
The development of PROTAC technology has progressed through iterative generations of E3 ligase recruiters, among which cereblon ligands derived from immunomodulatory imide drugs (IMiDs) have demonstrated exceptional versatility. Pomalidomide, a thalidomide derivative with enhanced potency, binds CRBN with high affinity (Kd ≈ 50-100 nM), inducing conformational changes that enable neosubstrate recruitment. Unlike first-generation CRBN ligands like thalidomide, pomalidomide offers superior degrader efficiency and reduced off-target effects, making it the preferred CRBN recruiter for modern PROTAC design [8].
The emergence of functionalized E3 ligase ligands represents a critical advancement in PROTAC synthesis. Traditional approaches required laborious synthetic routes to conjugate linkers directly to complex scaffolds. Pre-functionalized building blocks like Pomalidomide-5'-PEG3-propargyl address this limitation by providing:
Pomalidomide's dominance in TPD stems from its uniquely adaptable molecular architecture. The phthalimide ring system engages CRBN via a hydrophobic pocket while the piperidine-2,6-dione moiety coordinates a structural water molecule critical for complex stability. Crucially, the C4-amino position on the phthalimide ring tolerates extensive functionalization without compromising CRBN binding affinity. This site serves as the attachment point for linkers in Pomalidomide-5'-PEG3-propargyl and related derivatives [7].
Biochemical studies confirm that C4-modified pomalidomide derivatives maintain the ability to form productive ternary complexes with CRBN and target proteins. X-ray crystallography reveals that linker attachment at this position orients extension away from the CRBN binding interface, minimizing steric interference. This structural feature enables the conjugation of diverse warheads via extended linkers while preserving molecular recognition [8].
The PEG3-propargyl moiety in Pomalidomide-5'-PEG3-propargyl serves multiple critical functions in PROTAC architecture:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2